molecular formula C15H20N2O6S B270602 N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine

カタログ番号 B270602
分子量: 356.4 g/mol
InChIキー: HIOSPFOZQQEAOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as a cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine inhibits the activity of NAE by binding to its active site and preventing the transfer of NEDD8 to its target proteins. This leads to the accumulation of NEDD8-conjugated proteins, including tumor suppressors, and induces cell death through various mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a broad range of effects on cellular processes, including cell cycle arrest, DNA damage response, and autophagy. These effects are mediated by the accumulation of NEDD8-conjugated proteins and the subsequent activation of various signaling pathways.

実験室実験の利点と制限

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine has several advantages as a research tool, including its specificity for NAE and its ability to induce cell death in cancer cells. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.

将来の方向性

There are several potential future directions for the study of N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine and its applications in cancer therapy. These include the development of more potent and selective NAE inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other cancer drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.

合成法

The synthesis of N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine involves several steps, including the condensation of 2-methyl-3-nitrobenzoic acid with ethyl acetoacetate, followed by reduction and cyclization to form the benzoxazinone ring. The resulting compound is then sulfonated and coupled with norleucine to produce this compound.

科学的研究の応用

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine has been shown to selectively inhibit the activity of NEDD8-activating enzyme (NAE), a key component of the ubiquitin-proteasome system. This system is responsible for the degradation of proteins in cells and is frequently dysregulated in cancer. By inhibiting NAE, this compound can prevent the degradation of tumor suppressor proteins and induce apoptosis in cancer cells.

特性

分子式

C15H20N2O6S

分子量

356.4 g/mol

IUPAC名

2-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C15H20N2O6S/c1-3-4-5-11(15(19)20)17-24(21,22)10-6-7-13-12(8-10)16-14(18)9(2)23-13/h6-9,11,17H,3-5H2,1-2H3,(H,16,18)(H,19,20)

InChIキー

HIOSPFOZQQEAOW-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C

正規SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。